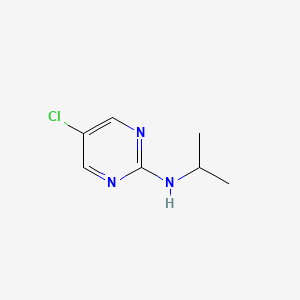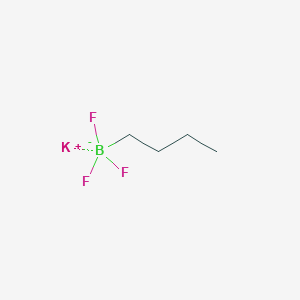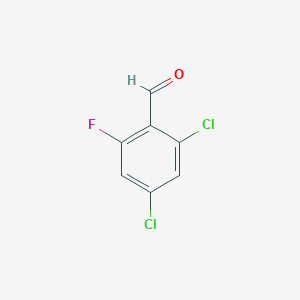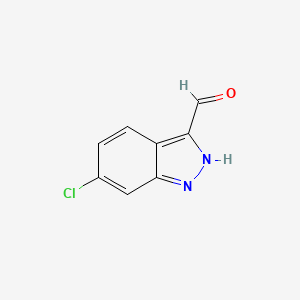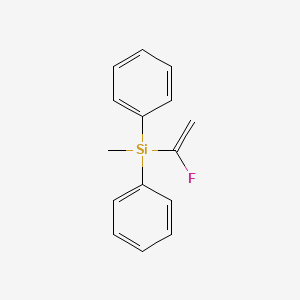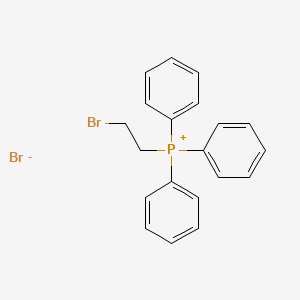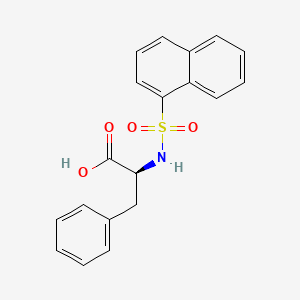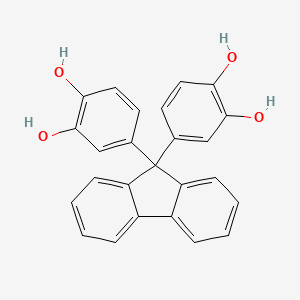
1,2-Benzenediol, 4,4'-(9H-fluoren-9-ylidene)bis-
Vue d'ensemble
Description
1,2-Benzenediol, 4,4’-(9H-fluoren-9-ylidene)bis-, also known as BF-2B or Flbron, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic and environmental applications1. This compound is also known as bis(9H-fluoren-9-ylidene)benzene-1,2-diol or bis(9-fluorenylidene)benzene-1,2-diol1.
Synthesis Analysis
Unfortunately, the synthesis analysis of this compound is not readily available from the search results. Further research may be required to obtain detailed information on the synthesis process.Molecular Structure Analysis
The molecular formula of 1,2-Benzenediol, 4,4’-(9H-fluoren-9-ylidene)bis- is C25H18O42. The molecular weight is 382.4 g/mol2.
Chemical Reactions Analysis
The specific chemical reactions involving 1,2-Benzenediol, 4,4’-(9H-fluoren-9-ylidene)bis- are not provided in the search results. However, it’s worth noting that this compound is of interest in molecular electronics, dendrimeric chemistry, and polymer science2.Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2-Benzenediol, 4,4’-(9H-fluoren-9-ylidene)bis- are not explicitly mentioned in the search results. The molecular formula is C25H18O4 and the molecular weight is 382.4 g/mol2.Applications De Recherche Scientifique
Antimicrobial Activities
- Scientific Field : Applied Biological Chemistry
- Summary of Application : 1,2-Benzenediol has been isolated from persimmon roots and has shown antimicrobial activities against food-borne bacteria .
- Methods of Application : The antimicrobial activities were evaluated using the agar diffusion method. The compound was isolated by chromatographic analyses .
- Results or Outcomes : The compound showed potent activities against the eight tested food-borne bacteria. In terms of minimum inhibitory concentration, 1,2-benzenediol and its structural analogs showed significantly potent antimicrobial activity .
Organic Optoelectronics and Sensors
- Scientific Field : Organic Chemistry and Material Science
- Summary of Application : Alkyl-substituted bis(4-((9H-fluoren-9-ylidene)methyl)phenyl)thiophenes, which are related to the compound you mentioned, have been studied for their applications in organic optoelectronics and sensors . These materials exhibit aggregation-induced emission (AIE), a phenomenon where the emission of a molecule increases when it changes from the molecularly dissolved state to the aggregated state .
- Methods of Application : In the study, alkyl substituents were introduced into AIE-active bis(4-((9H-fluoren-9-ylidene)methyl)phenyl)thiophene. The effects of these substituents on the molecular and crystal structures, crystallization, and optical properties of the materials were investigated .
- Results or Outcomes : The introduction of alkyl groups weakened intermolecular interactions, decreased the crystal quality, melting point, and density, and increased the solubility of materials . The AIE effect was demonstrated with a negligible photoluminescence (PL) quantum yield (QY) in solution and a PL QY of 5% for ethyl-containing derivative and 2% for octyl-containing derivative crystals .
Bio-imaging and Sensors
- Scientific Field : Biotechnology and Sensor Technology
- Summary of Application : Aggregation-induced emission (AIE) materials, which include compounds related to the one you mentioned, find their applications in bio-imaging and sensors . These materials exhibit a unique property where the emission of a molecule increases when it changes from the molecularly dissolved state to the aggregated state .
- Methods of Application : In the study, alkyl substituents were introduced into AIE-active bis(4-((9H-fluoren-9-ylidene)methyl)phenyl)thiophene. The effects of these substituents on the molecular and crystal structures, crystallization, and optical properties of the materials were investigated .
- Results or Outcomes : The introduction of alkyl groups weakened intermolecular interactions, decreased the crystal quality, melting point, and density, and increased the solubility of materials . The AIE effect was demonstrated with a negligible photoluminescence (PL) quantum yield (QY) in solution and a PL QY of 5% for ethyl-containing derivative and 2% for octyl-containing derivative crystals .
Safety And Hazards
The safety and hazards associated with 1,2-Benzenediol, 4,4’-(9H-fluoren-9-ylidene)bis- are not provided in the search results. It’s recommended to handle all chemicals with appropriate safety measures.
Orientations Futures
The future directions of research and applications involving 1,2-Benzenediol, 4,4’-(9H-fluoren-9-ylidene)bis- are not specified in the search results. However, given its potential in molecular electronics, dendrimeric chemistry, and polymer science2, it’s likely that future research will continue to explore these areas.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to relevant scientific literature and resources.
Propriétés
IUPAC Name |
4-[9-(3,4-dihydroxyphenyl)fluoren-9-yl]benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18O4/c26-21-11-9-15(13-23(21)28)25(16-10-12-22(27)24(29)14-16)19-7-3-1-5-17(19)18-6-2-4-8-20(18)25/h1-14,26-29H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIOQXXWEGZKAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC(=C(C=C4)O)O)C5=CC(=C(C=C5)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50647282 | |
| Record name | 4,4'-(9H-Fluorene-9,9-diyl)di(benzene-1,2-diol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50647282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Benzenediol, 4,4'-(9H-fluoren-9-ylidene)bis- | |
CAS RN |
351521-78-3 | |
| Record name | 4,4'-(9H-Fluorene-9,9-diyl)di(benzene-1,2-diol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50647282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



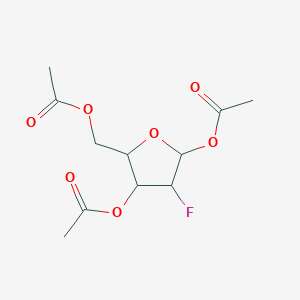
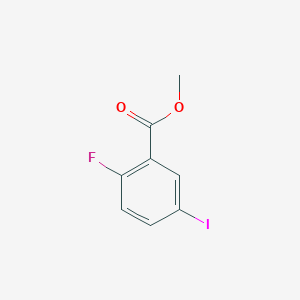
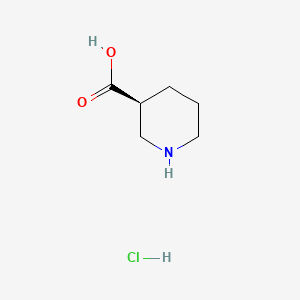
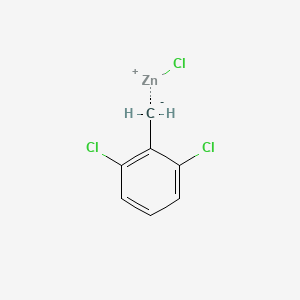
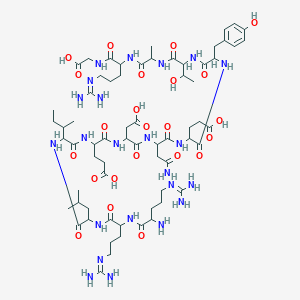
![5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one](/img/structure/B1593021.png)
